

Spectroscopic Profile of 2-Hydroxy-4-iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxy-4-iodobenzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-4-iodobenzaldehyde**, a key building block in organic synthesis and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Molecular Structure and Properties

2-Hydroxy-4-iodobenzaldehyde possesses the molecular formula $C_7H_5IO_2$ and a molecular weight of approximately 248.02 g/mol .[\[1\]](#)[\[2\]](#) Its structure features a benzene ring substituted with a hydroxyl group at position 2, an iodine atom at position 4, and a formyl (aldehyde) group at position 1. This substitution pattern significantly influences its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected 1H and ^{13}C NMR spectral data for **2-Hydroxy-4-iodobenzaldehyde**.

1H NMR Data

Table 1: 1H NMR Chemical Shifts for **2-Hydroxy-4-iodobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton (-CHO)
~11.0	s	1H	Hydroxyl proton (-OH)
~7.6	d	1H	Aromatic proton (H-6)
~7.3	dd	1H	Aromatic proton (H-5)
~7.2	d	1H	Aromatic proton (H-3)

Note: Predicted values based on typical chemical shifts for substituted benzaldehydes. The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

^{13}C NMR Data

Table 2: ^{13}C NMR Chemical Shifts for **2-Hydroxy-4-iodobenzaldehyde**

Chemical Shift (δ) ppm	Assignment
~195	Aldehyde carbon (C=O)
~160	C-2 (Carbon bearing -OH)
~140	C-5
~130	C-6
~120	C-1
~118	C-3
~95	C-4 (Carbon bearing -I)

Note: Predicted values based on typical chemical shifts for substituted benzaldehydes. The signal for the carbon attached to iodine (C-4) is expected to be significantly upfield due to the heavy atom effect.

Experimental Protocol for NMR Spectroscopy

A sample of **2-Hydroxy-4-iodobenzaldehyde** (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , 0.5-0.7 mL) in a clean NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is employed to obtain singlets for each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Hydroxy-4-iodobenzaldehyde** is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.

Table 3: Key IR Absorption Bands for **2-Hydroxy-4-iodobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretching (hydroxyl group)
2900 - 2800	Medium	C-H stretching (aldehyde)
2800 - 2700	Medium	C-H stretching (aldehyde, Fermi resonance)
1680 - 1660	Strong	C=O stretching (aldehyde)
1600 - 1450	Medium-Strong	C=C stretching (aromatic ring)
~1250	Strong	C-O stretching (hydroxyl group)
Below 800	Medium-Strong	C-I stretching

Note: The C=O stretching frequency is influenced by the ortho-hydroxyl group through intramolecular hydrogen bonding, causing a shift to a lower wavenumber compared to unsubstituted benzaldehyde.

Experimental Protocol for FT-IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method is commonly used. A small amount of **2-Hydroxy-4-iodobenzaldehyde** is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

The exact mass of **2-Hydroxy-4-iodobenzaldehyde** is 247.93343 Da, calculated for the molecular formula $C_7H_5IO_2$.^[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) is expected at m/z 248.

Table 4: Expected Key Fragments in the Mass Spectrum of **2-Hydroxy-4-iodobenzaldehyde**

m/z	Fragment Ion	Description
248	$[C_7H_5IO_2]^+$	Molecular ion (M^+)
247	$[C_7H_4IO_2]^+$	Loss of a hydrogen atom from the aldehyde or hydroxyl group
219	$[C_6H_4IO]^+$	Loss of the formyl radical (-CHO)
121	$[C_7H_5O_2]^+$	Loss of the iodine atom
93	$[C_6H_5O]^+$	Loss of iodine and carbon monoxide

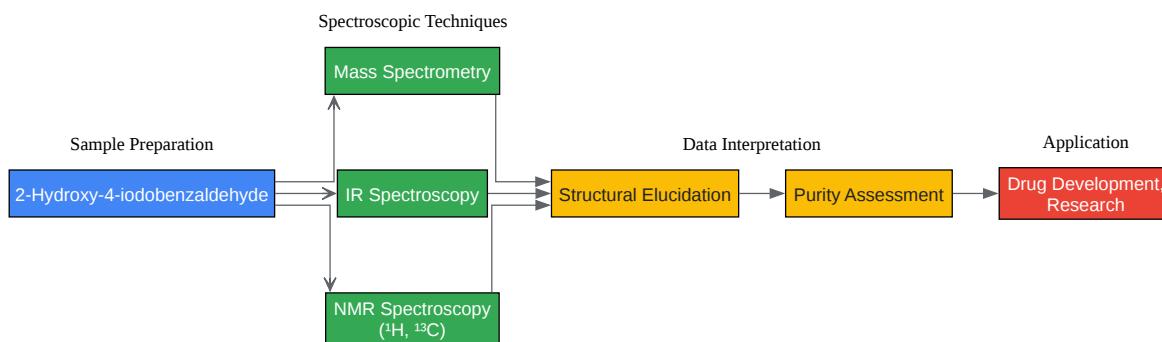
Note: The fragmentation pattern can be complex, and the relative intensities of the peaks will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocol for Mass Spectrometry

The mass spectrum can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The standard electron energy for EI is 70 eV. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Hydroxy-4-iodobenzaldehyde**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of **2-Hydroxy-4-iodobenzaldehyde**, which is essential for its effective application in research and development. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

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